BenchChemオンラインストアへようこそ!

2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid

Drug design Physicochemical profiling ADME prediction

A strategic 1,3-oxazole scaffold for sophisticated medicinal chemistry. The non-nucleophilic tertiary amine (pKa ~8.27) uniquely enables direct carboxylic acid activation, eliminating the protection step required by primary amine analogs. This one-step advantage is ideal for solid-phase synthesis and fragment library construction. Procured at a standardized 98% purity with batch-specific QC, it ensures reliable downstream results in SAR and HTS campaigns.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 1368397-01-6
Cat. No. B1470208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid
CAS1368397-01-6
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCN(C)CC1=NC(=CO1)C(=O)O
InChIInChI=1S/C7H10N2O3/c1-9(2)3-6-8-5(4-12-6)7(10)11/h4H,3H2,1-2H3,(H,10,11)
InChIKeySAWJFHKPVZYWDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid (CAS 1368397-01-6) Procurement-Grade Heterocyclic Building Block Overview


2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid (CAS 1368397-01-6), molecular formula C₇H₁₀N₂O₃ and molecular weight 170.17 g/mol, is a heterocyclic building block consisting of a 1,3-oxazole ring substituted at the 2-position with a dimethylaminomethyl group and at the 4-position with a carboxylic acid functionality . The compound is commercially supplied at a standardized purity of 98% by multiple vendors, with batch-specific quality assurance documentation (NMR, HPLC, GC) . This scaffold occupies a distinct chemical space among oxazole-4-carboxylic acid building blocks, where the primary amine, regioisomeric, and directly-attached amino analogs each present fundamentally different reactivity, physicochemical, and biological interaction profiles [1].

Why Generic Oxazole-4-carboxylic Acid Substitution Fails: Structural and Functional Distinctiveness of 2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid (CAS 1368397-01-6)


Substituting 2-[(dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid with a generic oxazole-4-carboxylic acid analog is scientifically unsound due to the compound's unique combination of a 2-dimethylaminomethyl substituent and a 4-carboxylic acid on the 1,3-oxazole core. Unlike the parent oxazole-4-carboxylic acid (pKa ≈ 3.39) or the primary amine analog 2-(aminomethyl)oxazole-4-carboxylic acid, the tertiary dimethylamino group introduces a predicted basic pKa of approximately 8.27, enabling zwitterionic character at physiological pH that is absent in primary amine or unsubstituted analogs . This distinct ionization state directly impacts solubility, membrane permeability, and target engagement potential. Furthermore, regioisomers such as 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid differ in both heterocycle topology (1,2- vs 1,3-oxazole) and carboxylic acid placement, producing divergent hydrogen-bond networks and molecular recognition signatures . These three parameters—charge state, heterocycle topology, and functional group placement—collectively preclude reliable interchange between seemingly similar building blocks.

Quantitative Differentiation Evidence: 2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid (CAS 1368397-01-6) vs. Structural Analogs


Ionization-State Differentiation: Predicted pKa Comparison of Dimethylamino vs. Primary Amine Oxazole-4-carboxylic Acid Analogs

The 2-dimethylaminomethyl substituent confers a basic nitrogen with a predicted pKa of approximately 8.27, compared to the predicted pKa of approximately 9.5–10.5 for the primary amine in 2-(aminomethyl)oxazole-4-carboxylic acid analogs and a pKa of approximately 3.39 for the carboxylic acid on the oxazole-4-carboxylic acid core . At physiological pH 7.4, the target compound exists predominantly as a zwitterion (carboxylate anion plus ammonium cation), whereas the primary amine analog is predominantly fully protonated (dicationic) and the unsubstituted oxazole-4-carboxylic acid is predominantly anionic. This calculated difference in net molecular charge translates to a distinct LogD profile that directly influences passive membrane permeability and protein binding .

Drug design Physicochemical profiling ADME prediction

Regioisomeric Differentiation: 1,3-Oxazole-4-carboxylic acid vs. 1,2-Oxazole-3-carboxylic acid Scaffold Comparison

The target compound features a 1,3-oxazole ring with the carboxylic acid at position 4. A closely related building block, 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid (CAS 893749-80-9), shares the same molecular formula (C₇H₁₀N₂O₃, MW 170.17) but differs in two critical structural features: the heterocycle is a 1,2-oxazole (isoxazole) and the carboxylic acid is at position 3 . These topological differences produce distinct hydrogen-bond acceptor/donor geometries. In the 1,3-oxazole series, the N3 and O1 atoms are separated by one carbon, whereas in the 1,2-oxazole series, the N and O are adjacent, altering the directionality of metal-coordination and π-stacking interactions [1]. No experimental head-to-head bioactivity data are publicly available; however, the scaffold difference represents a class-level structural differentiation that prevents one regioisomer from serving as a direct replacement for the other in structure–activity relationship (SAR) studies.

Medicinal chemistry Scaffold hopping Heterocycle design

Amine Substitution Type Differentiation: Dimethylamino vs. Primary Amine Oxazole-4-carboxylic Acid Analogs for Peptide Coupling Reactivity

The target compound contains a tertiary dimethylamino group, whereas the commercially available analog 2-(aminomethyl)oxazole-4-carboxylic acid (CAS 1314974-14-5) contains a primary amine . This distinction has direct consequences for synthetic utility: the primary amine in the comparator can participate directly in amide bond formation without protection, whereas the tertiary amine in the target compound is non-nucleophilic under standard coupling conditions (e.g., HATU/DIPEA or DCC/HOBt), preventing unwanted side reactions at the amine site during carboxylic acid activation. This orthogonal reactivity profile enables sequential coupling strategies in peptide mimetic synthesis where a free primary amine would require orthogonal protection/deprotection steps [1]. Although no published kinetic study directly compares the coupling yields of the two compounds, the fundamental difference in amine nucleophilicity represents a class-level inference for synthetic planning.

Peptide coupling Solid-phase synthesis Building block reactivity

Commercially Verified Purity: 98% Standard with Batch-Specific QC Documentation for 2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid

Multiple independent vendors, including Bidepharm and Chemscene, supply 2-[(dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid at a standard purity of 98%, supported by batch-specific quality control documentation (NMR, HPLC, GC) . In contrast, the structurally similar building block 2-(aminomethyl)oxazole-4-carboxylic acid is listed by several suppliers without a published standard purity specification, and the regioisomer 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid is commercialized at a minimum purity of 95% . The availability of full QC data packages (including chromatographic purity traces) for the target compound reduces the risk of introducing impurities that could confound downstream biological assay results, which is a critical procurement consideration when selecting building blocks for hit-to-lead or lead optimization campaigns where impurities at >2% levels can generate false-positive structure–activity relationships.

Quality assurance Analytical chemistry Procurement specification

Evidence-Based Application Scenarios for 2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid (CAS 1368397-01-6)


Medicinal Chemistry Lead Optimization Requiring Zwitterionic Oxazole Scaffolds with Defined Charge State

The predicted pKa of approximately 8.27 for the dimethylamino group, compared to approximately 9.5–10.5 for primary amine analogs, positions 2-[(dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid as the preferred building block when a zwitterionic oxazole scaffold with a precisely defined charge state at physiological pH is required . The zwitterionic character (carboxylate anion plus ammonium cation at pH 7.4) may enhance aqueous solubility relative to neutral or fully charged analogs, a property that can be exploited in the design of orally bioavailable or parenterally administered drug candidates. This scenario is appropriate for programs targeting intracellular targets where balanced permeability and solubility are critical for achieving cellular activity.

Peptide Mimetic Synthesis Requiring Orthogonal Carboxylic Acid Functionalization Without Amine Protection

The tertiary dimethylamino group is non-nucleophilic under standard amide coupling conditions, allowing direct activation of the carboxylic acid at position 4 without protection of the amine functionality [1]. In contrast, the primary amine analog 2-(aminomethyl)oxazole-4-carboxylic acid would require orthogonal protection to prevent self-coupling. This one-step advantage makes the target compound particularly suitable for solid-phase peptide synthesis and fragment-based library construction, where the oxazole ring serves as a rigid amide bond isostere and the dimethylaminomethyl group can be retained as a solubilizing or target-engaging moiety.

Structure–Activity Relationship Studies Differentiating 1,3-Oxazole from 1,2-Oxazole (Isoxazole) Pharmacophores

Building block procurement for SAR studies that systematically compare 1,3-oxazole versus 1,2-oxazole scaffolds is supported by the distinct topology of 2-[(dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid relative to its isoxazole regioisomer (5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid) . Although no direct head-to-head bioactivity data exist, the fundamental difference in heterocycle topology (N–O adjacency in isoxazole vs. one-carbon separation in oxazole) alters pharmacophoric vectors, hydrogen-bonding patterns, and metal-chelation geometries. Procuring both scaffolds from suppliers with documented QC enables rigorous comparative SAR exploration.

High-Throughput Screening Library Production with Documented Purity Standards

The availability of 2-[(dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid at a standardized 98% purity with batch-specific NMR, HPLC, and GC QC documentation from multiple independent vendors (Bidepharm, Chemscene) makes it a reliable choice for incorporation into compound management workflows for high-throughput screening (HTS) library production. The 3-percentage-point purity advantage over the 95% minimum specification of the isoxazole regioisomer reduces the risk of impurity-related assay interference, which is particularly important for HTS campaigns where false-positive rates must be minimized.

Quote Request

Request a Quote for 2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.